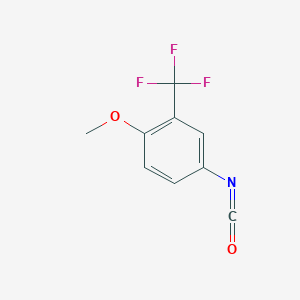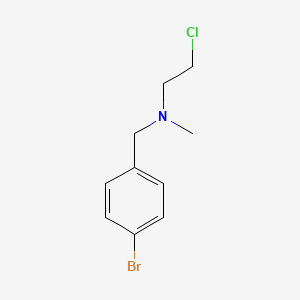
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-methoxy-3-trifluoromethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Methoxy-3-trifluoromethylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
Análisis De Reacciones Químicas
Types of Reactions
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides.
Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolyzes to form carbamic acid, which decomposes to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the production of polymers and coatings.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene involves the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethylphenyl isocyanate: Similar structure but lacks the methoxy group.
4-Methoxyphenyl isocyanate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. These substituents influence the compound’s reactivity and properties, making it distinct from other isocyanates.
Propiedades
Número CAS |
16588-76-4 |
|---|---|
Fórmula molecular |
C9H6F3NO2 |
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 |
Clave InChI |
CSBHONBMAUEBFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N=C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Ethyl-10-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8292434.png)








